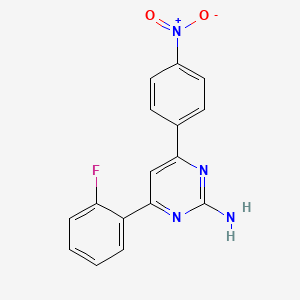
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (NPNPA) is an important organic compound used in a wide variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with two nitrophenyl groups attached to a pyrimidine ring. NPNPA has been studied extensively due to its unique properties and potential applications in the fields of materials science, biochemistry, and drug discovery.
科学的研究の応用
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a model compound for studying the structure and reactivity of nitrogen-containing heterocycles. It has also been used in the synthesis of pharmaceuticals and in the development of materials for electronic devices.
作用機序
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several distinct mechanisms of action. It can act as an electron donor, donating electrons to electron-deficient molecules. It can also act as an electron acceptor, accepting electrons from electron-rich molecules. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have antioxidant and anti-inflammatory activities. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been found to have cytotoxic and anti-cancer activities.
実験室実験の利点と制限
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and handle in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has numerous potential applications in the future. It could be used in the development of new pharmaceuticals and materials for electronic devices. Additionally, it could be used to develop new catalysts for organic synthesis, and to study the structure and reactivity of nitrogen-containing heterocycles. Finally, it could be used to develop new antibacterial and antifungal agents, and to study the biochemical and physiological effects of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
合成法
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized from 3-nitrophenol and 4-nitrophenol in a two-step process. In the first step, the nitrophenols are reacted with ethylenediamine to form the corresponding aminonitrophenols. In the second step, the aminonitrophenols are reacted with anhydrous aluminum chloride to form the desired 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. This reaction requires careful control of the reaction temperature and pH, as well as the use of an inert atmosphere.
特性
IUPAC Name |
4-(3-nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c17-16-18-14(10-4-6-12(7-5-10)20(22)23)9-15(19-16)11-2-1-3-13(8-11)21(24)25/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOKYPUQAOVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









